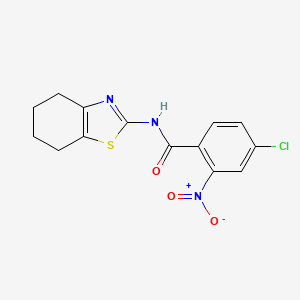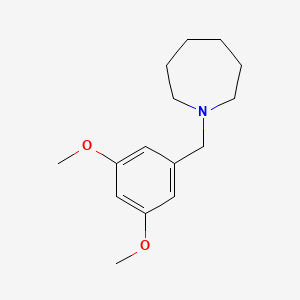
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide, also known as BDPY, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. BDPY is a pyrimidine derivative that is synthesized through a multi-step process, and its mechanism of action involves binding to specific proteins in the body.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide involves binding to specific proteins in the body, such as the p38 MAP kinase and the NMDA receptor. By binding to these proteins, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is able to modulate their activity, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the p38 MAP kinase, resulting in decreased inflammation. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal activity. This inhibition has been shown to have neuroprotective effects, making 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. One direction is to further investigate its potential use as an anti-inflammatory agent, particularly in the treatment of rheumatoid arthritis. Another direction is to investigate its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide and its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a pyrimidine intermediate. This intermediate is then reacted with 3,4-methylenedioxyphenylacetonitrile to form the final product, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. The synthesis process has been optimized to yield high purity and high yield of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(17-14-15-6-1-7-16-14)5-3-10-2-4-11-12(8-10)20-9-19-11/h1-8H,9H2,(H,15,16,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDOPNVPHHHCM-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)




![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)




![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
